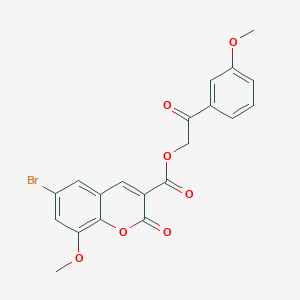

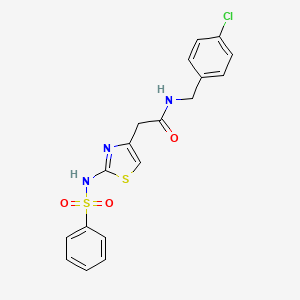

9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of compounds that are often synthesized for their potential applications in various fields, including organic chemistry and medicinal chemistry. It incorporates elements from the fluorenylmethoxycarbonyl group, which is widely utilized in peptide synthesis due to its protective properties.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, starting from readily available chemicals. For example, derivatives of fluorenylmethoxycarbonyl-amino acids can be prepared via reactions involving bromopyruvic acid and carbamic acid esters or through esterification and Claisen-type reactions. These methodologies highlight the flexibility and efficiency of synthesizing complex molecules like the subject compound through strategic selection of starting materials and reaction conditions (Le & Goodnow, 2004), (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related benzazepine compounds has been extensively analyzed, revealing insights into their conformation and stereochemistry. For instance, structural analysis by X-ray crystallography provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Specific details on the molecular structure of closely related compounds can offer valuable insights into the structural attributes of the subject compound (Silveira, Templet, & Fronczek, 2011).

Chemical Reactions and Properties

Chemical reactions involving fluorenylmethoxycarbonyl derivatives and related compounds often include reactions with amines, alcohols, and acids. The fluorenylmethoxycarbonyl group itself is known for its protective properties in peptide synthesis, allowing for the selective deprotection and modification of amino acids and peptides. The reactions typically exploit the stability and reactivity of the fluorenylmethoxycarbonyl group under various conditions (Fields & Noble, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis Enhancements

The compound has been explored in the synthesis of various chemical structures, showcasing its utility in organic chemistry. For instance, it plays a crucial role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its significance in developing complex organic molecules with high yield from simpler precursors (K. Le & R. Goodnow, 2004). Additionally, its derivatives are essential in creating orally active CCR5 antagonists, highlighting its application in medicinal chemistry and drug discovery (T. Ikemoto et al., 2005).

Protective Group Applications

This compound is also significant in the development of protective groups for amines, acids, alcohols, sulfonamides, amides, and thiols. A rapid and chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into these substrates showcases the versatility and efficiency of this compound in protecting group chemistry (J. Soley & Scott D. Taylor, 2019).

Solid Phase Peptide Synthesis

The compound's utility extends to solid phase peptide synthesis, where 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, derivatives of the subject compound, facilitate the synthesis of biologically active peptides and proteins. This underscores its critical role in bioorganic chemistry, providing a robust and versatile method for peptide construction (G. Fields & R. Noble, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrNO5/c26-22-12-15(24(28)29)11-16-13-27(9-10-31-23(16)22)25(30)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOJFMWCPCVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)